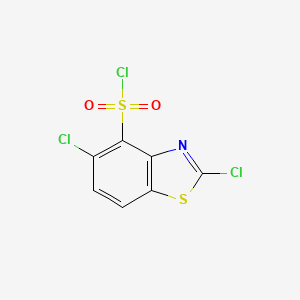

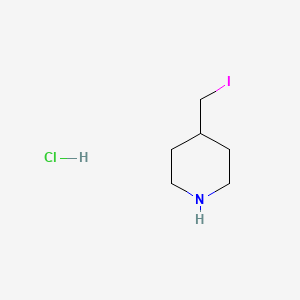

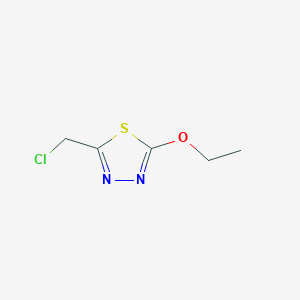

![molecular formula C14H23N3O2 B2841545 [[2-(3-甲基-1-金刚烷基)乙酰]氨基]脲 CAS No. 200630-74-6](/img/structure/B2841545.png)

[[2-(3-甲基-1-金刚烷基)乙酰]氨基]脲

货号 B2841545

CAS 编号:

200630-74-6

分子量: 265.357

InChI 键: RNBJDQOQTVXXTF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea is a derivative of adamantane . Adamantane molecules are described as the fusion of three cyclohexane rings, and they are both rigid and virtually stress-free . This compound is likely to have unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学研究应用

药物化学和药物开发

- 金刚烷基团,包括金刚烷基脲中的金刚烷基团,在药物化学中得到了广泛应用。它们的修饰,例如将甲基引入金刚烷中,可以显著影响可溶性环氧化物水解酶(sEH)抑制剂的效力和代谢稳定性(Burmistrov 等,2018)。

抗菌和抗结核剂

- 某些金刚烷基脲化合物已被确定为针对结核分枝杆菌的有效杀菌剂,其独特的作用模式涉及废除细菌质膜上的分枝酸易位(Grzegorzewicz 等,2011)。

- 新型金刚烷基脲衍生物已显示出显着的抗癌和抗菌特性,特别是针对各种细菌和真菌菌株(Patil 等,2019)。

生化和药理学应用

- 金刚烷基脲的修饰,例如引入极性基团,可以改善它们的水溶性、药代动力学和在动物模型中的疗效,尤其是在高血压和炎症治疗方面(Anandan 等,2011)。

- 已发现向金刚烷基脲中引入异恶唑官能团可以增加水溶性,同时保持对 sEH 的高抑制效力(Burmistrov 等,2015)。

属性

IUPAC Name |

[[2-(3-methyl-1-adamantyl)acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-13-3-9-2-10(4-13)6-14(5-9,8-13)7-11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBJDQOQTVXXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)CC(=O)NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

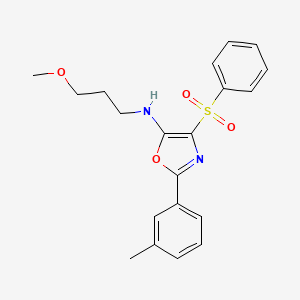

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)

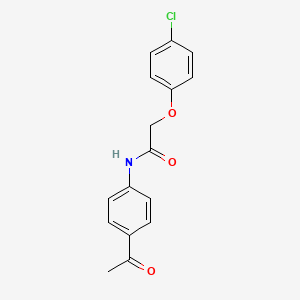

![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)

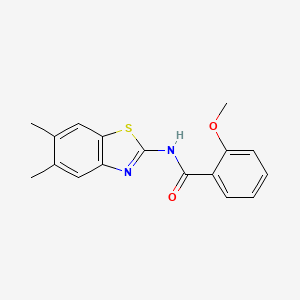

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)

![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)